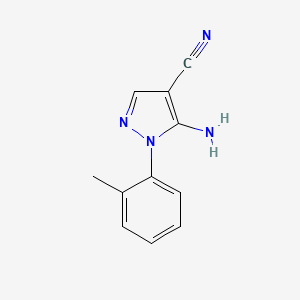

5-amino-1-o-tolyl-1H-pyrazole-4-carbonitrile

Overview

Description

5-amino-1-o-tolyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Mechanism of Action

Target of Action

Pyrazole derivatives, which this compound belongs to, have been reported to exhibit a wide range of biological activities . They have been used as analgesic, anti-bacterial, anti-convulsant, anti-pyretic, anti-depressant, anti-fungal, anti-inflammatory, antimalarial, anti-microbial, anti-parasitic, and anti-tumour compounds . They are also reported to have appreciable anti-hypertensive activity in vivo, and also exhibit properties such as human cannabinoid receptors (hCB1 and hCB2), inhibitors of p38 kinase and CB1 receptor antagonists .

Mode of Action

It is known that pyrazole derivatives interact with their targets, leading to changes in cellular processes . For instance, a molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Biochemical Pathways

Given the wide range of biological activities exhibited by pyrazole derivatives, it can be inferred that multiple biochemical pathways could be affected .

Result of Action

Given the wide range of biological activities exhibited by pyrazole derivatives, it can be inferred that the compound could have multiple effects at the molecular and cellular levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-o-tolyl-1H-pyrazole-4-carbonitrile typically involves a multicomponent reaction. One common method is the cyclocondensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction can be catalyzed by various agents, including alumina–silica-supported manganese dioxide in water and sodium dodecyl benzene sulphonate at room temperature . The reaction yields the desired product in high efficiency, typically between 86% and 96% .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar multicomponent reactions. The use of recyclable catalysts and green solvents is preferred to make the process more environmentally friendly. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-o-tolyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like molecular iodine or oxone.

Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride.

Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Molecular iodine in the presence of a base.

Reduction: Sodium borohydride in an alcohol solvent.

Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitroso or nitro derivatives, while substitution reactions can yield various substituted pyrazole derivatives.

Scientific Research Applications

5-amino-1-o-tolyl-1H-pyrazole-4-carbonitrile has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

- 5-amino-1-(p-tolyl)-1H-pyrazole-4-carbonitrile

- 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile

- 5-amino-4-hydroxyiminopyrazole

Uniqueness

5-amino-1-o-tolyl-1H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities.

Biological Activity

5-Amino-1-o-tolyl-1H-pyrazole-4-carbonitrile is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound features a pyrazole ring substituted with an amino group and a tolyl moiety. The synthesis of this compound typically involves the condensation reaction of o-toluidine and hydrazine derivatives followed by cyclization and functionalization steps.

The general synthetic pathway can be summarized as follows:

- Formation of the Pyrazole Ring : The reaction of o-toluidine with hydrazine hydrate in the presence of a suitable catalyst.

- Introduction of the Carbonitrile Group : Typically achieved through a reaction with carbon disulfide followed by hydrolysis.

Antimicrobial Activity

Research indicates that derivatives of pyrazoles, including this compound, exhibit notable antimicrobial properties. Studies have shown that this compound demonstrates significant activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

Anticancer Properties

Several studies have evaluated the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have been tested against various cancer cell lines, including breast cancer (MCF-7) and cervical cancer (HeLa) cells. Results indicated that these compounds could inhibit cell proliferation significantly, with some derivatives exhibiting synergistic effects when combined with established chemotherapeutic agents like doxorubicin .

Anti-inflammatory Effects

The anti-inflammatory activity of pyrazole derivatives has also been documented. This compound has shown potential in reducing inflammation in animal models, comparable to standard anti-inflammatory drugs such as indomethacin. The proposed mechanism includes inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways .

Study 1: Antimicrobial Efficacy

A study conducted by Burguete et al. assessed the antimicrobial efficacy of various pyrazole derivatives against common pathogens. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, suggesting its potential as a novel antimicrobial agent .

| Compound Name | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 15 | E. coli |

| Standard Antibiotic (Ampicillin) | 20 | E. coli |

Study 2: Anticancer Activity

In another study focusing on anticancer activity, derivatives including this compound were tested against MCF-7 cells. The compound showed a growth inhibition percentage of approximately 54%, indicating significant antiproliferative effects.

| Cell Line | Compound Concentration (µM) | Growth Inhibition (%) |

|---|---|---|

| MCF-7 | 10 | 54 |

| HeLa | 10 | 38 |

Properties

IUPAC Name |

5-amino-1-(2-methylphenyl)pyrazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4/c1-8-4-2-3-5-10(8)15-11(13)9(6-12)7-14-15/h2-5,7H,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DASDHYYNSIACSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=C(C=N2)C#N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.